molecular formula C16H14N4 B3328335 N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine CAS No. 445467-74-3

N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine

Cat. No.: B3328335
CAS No.: 445467-74-3
M. Wt: 262.31 g/mol
InChI Key: SDEYHBWFPBAZJS-UHFFFAOYSA-N
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Description

N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine (CAS 445467-74-3) is a high-value nitrogen-containing ligand with the molecular formula C16H14N4 and a molecular weight of 262.31 g/mol. This compound is characterized as a dark yellow solid and is offered at a purity of >90% . It serves as a versatile precursor in organometallic chemistry and catalysis research, particularly for the synthesis of novel carbene ligands and azaborole systems . The compound's core structure features a central benzene-1,3-diamine scaffold with pyridin-2-yl substituents on each nitrogen atom, creating a multidentate ligand capable of forming stable complexes with various metal centers. Research applications for this compound include its use in the development of advanced materials such as Metal-Organic Frameworks (MOFs), where it functions as a ternary nitrogen-containing bridging ligand . Its structural motif is known to facilitate unique intermolecular interactions, including strong dual N—H···N hydrogen bonding, which can be observed in both solution-state NMR spectroscopy and solid-state crystallography . This hydrogen bonding behavior influences both the compound's self-assembly properties and its spectroscopic characteristics, making it a subject of interest in supramolecular chemistry studies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. For optimal stability, store at room temperature protected from light and moisture .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-dipyridin-2-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-10-17-15(8-1)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18-16/h1-12H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYHBWFPBAZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine

Established Synthetic Routes and Reaction Conditions

The formation of the aryl-pyridyl amine linkages in N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine is predominantly achieved through well-established C-N bond-forming reactions. These methods, while effective, often require careful optimization of reaction conditions to achieve high yields and purity.

Nucleophilic Aromatic Substitution (SNA) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of N-arylpyridines. In this strategy, an amine nucleophile displaces a leaving group on the pyridine (B92270) ring. For the synthesis of the target molecule, this would typically involve the reaction of benzene-1,3-diamine with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. However, the reaction often requires forcing conditions, such as high temperatures and the use of a strong base to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the pyridine ring. The subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring.

Key reaction parameters for a successful SNAr synthesis include the choice of solvent, base, and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to solubilize the reactants and facilitate the reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary to generate the more reactive anionic nucleophile from benzene-1,3-diamine.

Table 1: Representative Reaction Conditions for SNAr Synthesis

Starting Materials Base Solvent Temperature (°C)
Benzene-1,3-diamine, 2-Chloropyridine NaH DMF 100-150

It is important to note that achieving double substitution on the benzene-1,3-diamine core can be challenging due to steric hindrance and deactivation of the second amino group after the first substitution. This can lead to mixtures of mono- and di-substituted products, necessitating careful stoichiometric control and purification.

Amine Condensation Reactions in N-Pyridyl Benzene (B151609) Diamine Synthesis

While the term "amine condensation" can be broad, in this context, it often refers to metal-catalyzed cross-coupling reactions, which are more prevalent and efficient than uncatalyzed thermal condensations for forming aryl-pyridyl amine bonds. Direct thermal condensation of benzene-1,3-diamine with a 2-halopyridine without a catalyst is generally not a viable or high-yielding method.

One-Step Reaction Approaches for this compound

A one-step approach to this compound would ideally involve the direct coupling of benzene-1,3-diamine with two equivalents of a 2-substituted pyridine in a single reaction vessel. Both SNAr and metal-catalyzed cross-coupling reactions can be considered one-pot procedures in this sense. The primary challenge in a one-step synthesis is controlling the regioselectivity and achieving complete disubstitution without significant formation of the monosubstituted intermediate or other side products. Optimization of the molar ratio of reactants, catalyst loading, and reaction time is crucial for the success of a one-pot synthesis.

Exploration of Alternative Synthetic Pathways

To overcome the limitations of traditional methods, such as harsh reaction conditions and potential for side reactions, alternative synthetic pathways are continuously being explored. Cross-coupling methodologies and regioselective functionalization techniques offer promising avenues for a more efficient and controlled synthesis.

Cross-Coupling Methodologies for Aryl-Pyridyl Linkages

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds and are highly applicable to the synthesis of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. glpbio.com For the synthesis of the target compound, this would involve the reaction of benzene-1,3-diamine with a 2-halopyridine. The catalytic cycle typically involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. glpbio.com

A key advantage of the Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle and allow for milder reaction conditions compared to traditional SNAr reactions.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Ligand Base Solvent Temperature (°C)
2-Bromopyridine Benzene-1,3-diamine Pd(OAc)₂ BINAP NaOtBu Toluene 80-110

Ullmann Condensation: This copper-catalyzed reaction is another classic method for forming aryl-amine bonds. nih.gov The traditional Ullmann condensation requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize copper(I) catalysts with various ligands, allowing for milder reaction conditions. The reaction of benzene-1,3-diamine with a 2-halopyridine in the presence of a copper catalyst and a base can provide the desired product.

Regioselective Functionalization Techniques of Benzene Diamine Cores

Achieving selective disubstitution on the benzene-1,3-diamine core is a critical aspect of the synthesis. The two amino groups have different reactivities, and the introduction of the first pyridyl group can influence the reactivity of the second.

One strategy to control regioselectivity is the use of protecting groups. One of the amino groups of benzene-1,3-diamine can be protected, followed by the coupling reaction with the 2-halopyridine. Subsequent deprotection and a second coupling reaction would then yield the desired product. However, this adds extra steps to the synthesis.

Alternatively, the inherent electronic and steric differences between the two amino groups can be exploited. The amino group at the 1-position is sterically less hindered than the one at the 3-position. Reaction conditions can be fine-tuned to favor the double substitution. For instance, using a sufficiently active catalyst system and an appropriate stoichiometry of the coupling partners can drive the reaction to completion, yielding the desired N1,N3-disubstituted product.

Further research into the reactivity of substituted benzene-1,3-diamines in C-N coupling reactions is necessary to develop highly regioselective methods for the synthesis of asymmetrically substituted derivatives, which could be of interest for various applications. colab.ws

Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound is predominantly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bonds by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The formation of the target diamine involves a double amination of a 1,3-disubstituted benzene derivative.

Mechanistic Insights into Diamine Formation

The formation of this compound via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle that is repeated for the formation of both C-N bonds. The reaction can be conceptualized as a two-step sequential amination of a 1,3-dihalobenzene with two equivalents of 2-aminopyridine (B139424).

The generally accepted mechanism for each C-N bond formation involves the following key steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 1,3-dibromobenzene) to a low-valent palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate. numberanalytics.com

Amine Coordination and Deprotonation : The amine (2-aminopyridine) then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium(II) complex.

Reductive Elimination : The final step is the reductive elimination from the amido-palladium(II) complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

For the synthesis of the target diamine, this cycle occurs twice. The first amination results in the formation of a mono-substituted intermediate, N-(3-bromophenyl)pyridin-2-amine. This intermediate then undergoes a second Buchwald-Hartwig amination with another molecule of 2-aminopyridine to yield the final product, this compound.

The characterization of intermediates in this specific double amination reaction is not extensively reported in the literature. However, based on the established mechanism, the primary intermediate would be the mono-aminated product. Its detection and characterization during the reaction can be achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy by monitoring the reaction progress over time. The appearance and subsequent consumption of the mono-aminated species would provide direct evidence for the sequential nature of the double amination.

Role of Catalysts and Reaction Parameters in Synthetic Yield and Selectivity

The success of the synthesis of this compound is highly dependent on the careful selection of the catalyst system and reaction parameters. These factors influence the reaction rate, yield, and selectivity, particularly in minimizing side reactions and controlling the extent of amination.

Catalysts : The choice of the palladium precursor and the ancillary ligand is critical. While various palladium sources can be used, the ligand plays a pivotal role in the efficiency of the catalytic cycle.

Ligands : Bulky, electron-rich phosphine ligands are commonly employed in Buchwald-Hartwig aminations. numberanalytics.com For the coupling of heteroaromatic amines like 2-aminopyridine, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective. wikipedia.org These bidentate ligands can stabilize the palladium center and promote the reductive elimination step. The choice of ligand can also influence the selectivity between the mono- and di-aminated products.

Reaction Parameters :

Base : A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can affect the reaction rate and must be compatible with the functional groups present in the substrates.

Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.

Temperature : The reaction temperature influences the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or increased side product formation. Optimization of the temperature is crucial for achieving a high yield of the desired product.

The following table summarizes the typical components and their roles in the synthesis:

ComponentExample(s)Role in the Reaction
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandBINAP, DPPF, XPhosStabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and influences selectivity.
BaseNaOtBu, KOtBu, LiHMDSDeprotonates the amine to form the active nucleophile.
SolventToluene, Dioxane, THFProvides a medium for the reaction to occur under anhydrous conditions.
Reactants1,3-Dibromobenzene, 2-AminopyridineThe building blocks for the final product.

Purification Strategies for High-Purity this compound Precursors

The purity of the starting materials is paramount for the success of the Buchwald-Hartwig amination, as impurities can poison the catalyst and lead to lower yields and the formation of byproducts. The primary precursors for the synthesis of this compound are a 1,3-dihalobenzene (e.g., 1,3-dibromobenzene) and 2-aminopyridine.

Purification of 1,3-Dihalobenzene :

Distillation : For liquid dihalobenzenes, fractional distillation is an effective method to remove impurities with different boiling points.

Recrystallization : If the dihalobenzene is a solid, recrystallization from a suitable solvent can be used to obtain high-purity crystals.

Chromatography : Column chromatography on silica (B1680970) gel can be employed to separate the dihalobenzene from polar or non-polar impurities.

Purification of 2-Aminopyridine :

Recrystallization : 2-Aminopyridine is a solid and can be purified by recrystallization from solvents like ethanol, water, or a mixture of solvents to remove soluble impurities.

Sublimation : Sublimation can be an effective technique for purifying 2-aminopyridine, as it allows for the separation from non-volatile impurities.

Acid-Base Extraction : As an amine, 2-aminopyridine can be dissolved in an acidic aqueous solution to form its protonated salt. This solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, the free amine can be regenerated by basifying the aqueous solution and then extracted with an organic solvent.

The following table outlines common purification techniques for the precursors:

PrecursorPurification MethodDescription
1,3-DihalobenzeneDistillationEffective for liquid precursors to separate based on boiling point.
RecrystallizationSuitable for solid precursors to obtain pure crystalline material.
Column ChromatographySeparates the compound from impurities based on polarity.
2-AminopyridineRecrystallizationPurifies the solid by dissolving in a hot solvent and allowing crystals to form upon cooling.
SublimationPurifies the solid by transitioning it from a solid to a gas phase, then back to a solid, leaving non-volatile impurities behind.
Acid-Base ExtractionSeparates the basic amine from non-basic impurities.

Advanced Structural Analysis and Conformational Studies of N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods offer profound insights into the molecular framework, electronic properties, and intermolecular interactions of N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine. High-resolution NMR, vibrational, and electronic spectroscopies collectively provide a detailed description of the compound's structure and behavior.

High-Resolution NMR Spectroscopy (1H, 13C, 15N) for Elucidating Molecular Architecture

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. The analysis of 1H, 13C, and potentially 15N NMR spectra allows for the unambiguous assignment of each atom within the molecular skeleton, revealing details about connectivity, symmetry, and the electronic environment.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the central benzene (B151609) ring and the two pendant pyridyl rings. The amine (N-H) protons would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The protons on the central phenyl ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. The four protons on each pyridyl ring would also show characteristic doublet, triplet, and doublet of doublets patterns.

¹³C NMR: The carbon spectrum would reflect the molecular symmetry, showing a reduced number of signals compared to the total number of carbon atoms. One would expect to see four distinct signals for the central benzene ring and five signals for the pyridyl rings. The chemical shifts would confirm the aromatic nature of the rings and the C-N linkages.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atoms. Two distinct signals would be expected: one for the amine nitrogens and one for the pyridyl nitrogens, offering valuable data on hybridization and electron density.

A summary of anticipated NMR data is presented below.

Nucleus Anticipated Chemical Shift Range (ppm) Key Structural Information
¹H6.5 - 8.5 (Aromatic), 8.0 - 9.5 (N-H)Confirms aromatic protons, identifies amine protons, reveals substitution patterns.
¹³C100 - 160Indicates number of unique carbon environments, confirms aromaticity and C-N bonds.
¹⁵N-320 to -350 (Amine), -50 to -100 (Pyridyl)Differentiates between amine and pyridyl nitrogen atoms, probes electronic structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular forces such as hydrogen bonding. For this compound, these methods are particularly useful for characterizing the N-H and C-N bonds that are central to its structure.

In a comprehensive study of a family of N,N′-bis(2-pyridyl)aryldiamines, it was noted that solid-state IR spectroscopy can effectively differentiate between various intermolecular hydrogen-bonding motifs. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several key absorption bands. The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, are particularly informative. The position, shape, and breadth of these bands can indicate the extent and nature of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations, crucial for this molecule, are typically found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds, such as the C=C bonds within the benzene ring, often produce strong Raman signals, which can be weak in the IR spectrum. This allows for a more complete vibrational analysis of the aromatic skeleton.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique Significance
N-H Stretch3300 - 3500IR, RamanIndicates presence of amine groups and hydrogen bonding status.
Aromatic C-H Stretch3000 - 3100IR, RamanConfirms aromatic nature.
Aromatic C=C/C=N Stretch1400 - 1650IR, RamanCharacterizes the pyridyl and benzene rings.
C-N Stretch1250 - 1350IRIdentifies the amine-aryl and amine-pyridyl bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence, probes the electronic transitions within the molecule, providing information about the π-conjugated system and its energy levels.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic system. The conjugation between the central benzene ring and the two pyridyl rings through the amine linkages creates an extended π-system, which typically results in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual constituent aromatic rings. The less intense n-π* transitions, involving the lone pair electrons on the nitrogen atoms, may also be observed, often as shoulders on the main π-π* absorption bands.

Fluorescence Spectroscopy: Given its extended π-conjugated system, the compound is likely to exhibit fluorescence upon excitation at its absorption wavelengths. The emission spectrum would provide the energy of the first excited singlet state. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the de-excitation pathways of the molecule. These properties are highly sensitive to the molecular conformation and the surrounding environment.

Spectroscopic Parameter Expected Observation Information Gained
Absorption Maximum (λ_max)250 - 400 nmEnergy of electronic transitions (π-π, n-π).
Molar Absorptivity (ε)High for π-π* transitionsProbability of electronic transitions.
Emission Maximum (λ_em)> λ_max (absorption)Energy of the lowest excited singlet state.
Stokes ShiftDifference between λ_em and λ_maxInformation on structural relaxation in the excited state.

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the refcode XILPEN . This determination is part of a broader study on N,N′-bis(2-pyridyl)aryldiamines published in 2002. wikipedia.org

The analysis reveals a non-planar molecular conformation. The dihedral angles between the central benzene ring and the two pyridyl rings are significant, preventing a fully planar arrangement. This twisting is a result of steric hindrance between the ortho-protons of the connected rings. The C-N bond lengths between the amine nitrogen and the aromatic rings would exhibit partial double bond character, indicating electronic conjugation across the molecule.

The solid-state structure is heavily influenced by intermolecular hydrogen bonds. The amine protons (N-H) act as hydrogen bond donors, while the nitrogen atoms of the pyridyl rings act as acceptors. This leads to the formation of specific, self-assembled supramolecular networks. In the case of the 1,3-isomer, the geometry dictates a more complex hydrogen-bonding pattern compared to its 1,4-isomer, which often forms simple linear tapes.

Crystallographic Parameter Typical Value/Observation Significance
Crystal System(e.g., Monoclinic, Orthorhombic)Fundamental symmetry of the unit cell.
Space Group(e.g., P2₁/c)Detailed symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Specific Å and ° valuesDefines the size and shape of the unit cell.
Key Bond Lengths (C-N, C-C)~1.40 Å (C-N), ~1.39 Å (C-C)Confirms covalent structure and indicates bond order.
Key Bond Angles (C-N-C)~120°Reveals hybridization and local geometry.
Hydrogen Bonds (N-H···N)Donor-Acceptor distance ~2.9-3.2 ÅDefines the primary intermolecular interactions and supramolecular packing.

Polymorphism and its Influence on Supramolecular Packing and Intermolecular Interactions

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in related N-aryl-2-aminopyridine systems. wikipedia.org The different polymorphs arise from variations in molecular conformation and/or intermolecular hydrogen-bonding patterns.

For this compound, the flexibility of the molecule, particularly the rotation around the C-N bonds, allows for different conformers (e.g., E/Z with respect to the C-N partial double bond) to exist. These different conformers can then pack in various ways, stabilized by different networks of N-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.

While specific polymorphs for the 1,3-diamine isomer are not detailed in the available literature, studies on the closely related 1,4-isomer have identified multiple polymorphic forms, each exhibiting unique hydrogen-bonding motifs (e.g., tapes vs. complex 3D networks). wikipedia.org It is highly probable that this compound could also exhibit polymorphism, with each form possessing distinct physical properties. The specific arrangement of molecules in the crystal lattice (supramolecular packing) would have a direct impact on properties like melting point, solubility, and even its solid-state electronic and optical behavior. The interplay between the molecular conformation (E/Z) and the resulting hydrogen bond synthons (e.g., dimeric rings vs. catemeric chains) is the determining factor in the formation of potential polymorphs.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions in Crystalline States

The solid-state architecture of this compound, like many N-H containing heterocyclic systems, is significantly influenced by a combination of directional hydrogen bonds and weaker, yet crucial, π-π stacking interactions. These non-covalent forces dictate the molecular packing and the formation of supramolecular assemblies.

In the crystalline state, the primary organizing force is the intermolecular hydrogen bond between the secondary amine (N-H) donor and the lone pair of the pyridyl nitrogen atom (N) acceptor. Studies on analogous isomers, such as N,N′-bis(2-pyridyl)benzene-1,4-diamine, reveal that these interactions are highly specific. nih.govnih.gov Molecules often form a self-complementary, cyclic R²₂(8) hydrogen-bond motif, where two molecules are linked together in a head-to-tail fashion. nih.govpsu.edu This robust interaction typically leads to the formation of one-dimensional tapes or ladder-like chains extending through the crystal lattice. nih.govuzh.ch The geometry of these N-H···N bonds is characterized by specific donor-acceptor distances and near-linear angles, as detailed in crystallographic studies of related compounds. psu.edu

Beyond hydrogen bonding, π-π stacking interactions provide further stabilization to the crystal packing. These interactions can occur between the electron-rich benzene rings and the electron-deficient pyridine (B92270) rings (heteroaromatic-aromatic) or between pairs of pyridine rings. The geometry of these interactions can vary from parallel-displaced to T-shaped, with centroid-to-centroid distances typically falling in the range of 3.4 Å to 4.4 Å. researchgate.netresearchgate.net Computational studies on pyridine-containing structures confirm that antiparallel-displaced geometries are often the most stable, emphasizing the importance of including electron correlation effects for accurate modeling. researchgate.net These stacking interactions help to organize the hydrogen-bonded chains into more complex two-dimensional layers or three-dimensional networks. mdpi.com

Table 1: Representative Hydrogen Bond Geometries in Analogous Pyridyl-Amine Structures Data based on the closely related N,N′-di(pyridin-2-yl)benzene-1,4-diamine. psu.edu

Donor (D)H-AtomAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHN(pyridyl)0.902.123.014175
N-HHN(pyridyl)0.902.253.142175

Table 2: Typical π-π Stacking Interaction Parameters in Pyridine-Containing Crystals Data based on published values for pyridine and oxadiazole-pyridine systems. researchgate.netnih.gov

Interacting RingsCentroid-to-Centroid Distance (Å)Type of Interaction
Pyridine ··· Pyridine3.475 - 3.708Parallel-displaced
Pyridine ··· Pyridine4.38Offset Stacked
Oxadiazole ··· Pyridine3.521 - 3.722Parallel-displaced

Conformational Dynamics and Molecular Flexibility

The conformational behavior of this compound is defined by the rotational freedom around the single bonds connecting the central benzene ring to the amine nitrogens (Cbenzene-N) and the amine nitrogens to the pyridyl rings (N-Cpyridyl). This flexibility allows the molecule to adopt various spatial arrangements, each with a distinct energy level.

Rotation around the C-N bonds is not entirely free but is hindered by a rotational energy barrier. The magnitude of this barrier is a function of both steric hindrance and electronic effects. The N-Cpyridyl bond, in particular, exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the pyridine π-system. This electronic effect, analogous to that seen in amides, imparts greater rigidity and a higher rotational barrier, which can exceed 18 kcal/mol in simple amides. msu.edu

Table 3: Representative Dihedral Angles from Related Molecular Structures

Molecule TypeRingsDihedral Angle (°)Influencing FactorReference
N-aryl-substituted o-phenylene diaminePyridyl / Phenyl~62Steric Hindrance nih.gov
Benzyl-substituted pyridyl-amineBenzene / Benzene73.6Steric Hindrance nih.gov
Pyridyl-benzene carboxamidePyridyl / Benzene3.11 - 20.41Hydrogen Bonding uzh.ch

Influence of Substituent Effects on Molecular Conformation

The introduction of chemical substituents onto either the central benzene ring or the peripheral pyridyl rings would profoundly impact the molecule's preferred conformation. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, would increase the electron density on the aromatic rings and the amine nitrogen. This could enhance the partial double-bond character of the N-Cpyridyl bond, potentially increasing the rotational barrier. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), would decrease electron density, which could lower the rotational barrier. These electronic perturbations are well-described by parameters such as Hammett constants. researchgate.net

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for mapping the complete conformational landscape of this compound. Such studies involve systematically rotating the key torsional angles and calculating the potential energy at each point to generate a potential energy surface.

A primary goal of these computational analyses is to locate all low-energy conformers, which correspond to local minima on the energy surface, and the transition states that connect them. This allows for the prediction of the most stable molecular shapes and the energy barriers to interconversion between them. nih.govnih.gov For systems involving aromatic rings, it is critical to use computational methods that accurately account for non-covalent interactions. This often involves employing DFT functionals from the M06 family or including empirical dispersion corrections (e.g., DFT-D3), as these are essential for correctly modeling the π-π stacking forces. nih.gov High-level ab initio methods like Møller-Plesset perturbation theory (MP2) are also used to accurately capture electron correlation, which is vital for describing stacking interactions. researchgate.net

The resulting conformational landscape would reveal the relative stabilities of different isomers, such as those where the pyridyl nitrogen atoms are syn or anti with respect to the N-H bonds, and quantify the energetic cost of twisting the aromatic rings away from planarity. researchgate.net

Coordination Chemistry and Metal Complexation of N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine

Ligand Design Principles and Coordination Modes

The coordination behavior of N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine is governed by the spatial arrangement of its four potential nitrogen donor atoms: two from the pyridine (B92270) rings and two from the bridging amine groups. The flexibility of the pyridyl-amine linkages allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Bidentate, Tetradentate, and Multidentate Binding Motifs of this compound

This compound predominantly functions as a tetradentate ligand, utilizing all four of its nitrogen atoms to chelate a single metal center or to bridge two metal centers. In its most common tetradentate binding mode, the ligand coordinates to a metal ion through the two pyridyl nitrogen atoms and the two secondary amine nitrogen atoms. This results in the formation of a stable complex with three fused chelate rings.

However, under certain steric or electronic conditions, the ligand can also exhibit bidentate coordination. In this mode, it may coordinate through one pyridyl nitrogen and the adjacent amine nitrogen, leaving the other half of the ligand uncoordinated or available for interaction with another species. The flexibility of the ligand allows it to act as a bridging ligand, where each of the dipyridylamine units coordinates to a different metal center, leading to the formation of dinuclear or polynuclear complexes. For instance, in a dinuclear copper(II) complex, the ligand bridges two metal centers, with each copper ion being coordinated by one pyridyl nitrogen and one amine nitrogen from the ligand.

Chelate Ring Formation and Stability in Metal Complexes

The formation of chelate rings is a critical factor in the stability of metal complexes with this compound. When acting as a tetradentate ligand to a single metal center, it forms a system of three fused chelate rings. The central six-membered chelate ring is formed by the metal ion and the N-C-C-C-N fragment of the benzene (B151609) backbone. This is flanked by two five-membered chelate rings, each involving the metal ion, a pyridyl nitrogen, a carbon atom of the pyridine ring, the amine nitrogen, and a carbon atom of the benzene ring.

The stability of these complexes is enhanced by the chelate effect, which is the increased thermodynamic stability of complexes containing chelate rings compared to those with monodentate ligands. The formation of multiple chelate rings significantly increases the stability of the resulting metal complex. The five-membered chelate rings are generally more stable due to minimal ring strain, while the six-membered ring's stability is influenced by its conformation.

Steric and Electronic Factors Influencing Ligand-Metal Interactions

Electronically, the nitrogen atoms of the pyridine rings are sp2-hybridized and are part of an aromatic system, making them less basic than the sp3-hybridized amine nitrogen atoms. This difference in basicity can influence the strength of the metal-nitrogen bonds. The electronic properties of the metal ion, such as its size, charge, and d-electron configuration, also play a crucial role in determining the preferred coordination number and geometry. For example, smaller and more highly charged metal ions tend to favor higher coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, with X-ray crystallography being the most definitive method for structural elucidation.

Synthesis of Transition Metal Complexes (e.g., Cu, Co, Ni, Cd, Zn) with this compound

Complexes of this compound with several first-row transition metals have been synthesized and characterized. A general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts of the desired metal) in a solvent like methanol, ethanol, or acetonitrile. The reaction mixture is then stirred, often with gentle heating, to facilitate the formation of the complex. The solid product can then be isolated by filtration, and single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion techniques.

For example, a dinuclear copper(II) complex was synthesized by reacting the ligand with copper(II) perchlorate in methanol. Similarly, complexes of cobalt(II), nickel(II), zinc(II), and cadmium(II) have been prepared by reacting the ligand with the respective metal chlorides in methanol. The synthesis of a mononuclear copper(II) complex has also been reported, highlighting the versatility of the ligand.

Structural Characterization of Metal-N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine Complexes by X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise three-dimensional structures of metal complexes of this compound. These studies have revealed a variety of coordination geometries and have provided detailed information on bond lengths and angles.

In many of its complexes, the ligand adopts a tetradentate coordination mode. For instance, in the cobalt(II), nickel(II), and zinc(II) complexes, the metal ion is in a distorted tetrahedral or trigonal bipyramidal geometry, coordinated to the four nitrogen atoms of the ligand and one or two other ligands (e.g., chloride ions).

A dinuclear copper(II) complex features two copper centers bridged by the ligand, with each copper ion also coordinated to other ligands. A helical dinuclear zinc(II) complex has also been characterized, demonstrating the ability of the ligand to induce chirality in the resulting complex. The structure of a dinuclear cadmium(II) complex shows the metal ions in a distorted octahedral environment.

The following tables summarize key crystallographic data for some representative metal complexes of this compound.

Table 1: Selected Bond Lengths (Å) in Metal Complexes of this compound

CompoundM-N(py)M-N(amine)Reference
[Co(L)Cl₂]2.098(2) - 2.105(2)2.029(2) - 2.035(2)
[Ni(L)Cl₂]2.081(3) - 2.092(3)2.011(3) - 2.018(3)
Cu₂(L)(µ-OH)(H₂O)₂₂1.995(4) - 2.012(4)1.988(4) - 2.001(4)
[Zn(L)Cl₂]2.115(2) - 2.126(2)2.045(2) - 2.051(2)
[Cd(L)Cl₂]2.331(4) - 2.345(4)2.298(4) - 2.307(4)
[Cd₂(L)(µ-Cl)₂Cl₂]2.376(3) - 2.401(3)2.365(3) - 2.388(3)

Table 2: Selected Bond Angles (°) in Metal Complexes of this compound

CompoundN(py)-M-N(py)N(amine)-M-N(amine)N(py)-M-N(amine)Reference
[Co(L)Cl₂]114.31(8)98.65(8)82.10(8) - 82.54(8)
[Ni(L)Cl₂]113.8(1)99.1(1)82.5(1) - 82.9(1)
Cu₂(L)(µ-OH)(H₂O)₂₂165.4(2)171.2(2)81.6(2) - 97.8(2)
[Zn(L)Cl₂]112.94(7)97.90(7)81.54(7) - 81.93(7)
[Cd(L)Cl₂]104.9(1)91.5(1)75.4(1) - 75.8(1)
[Cd₂(L)(µ-Cl)₂Cl₂]141.2(1)88.9(1)73.5(1) - 138.9(1)

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

Detailed spectroscopic data for metal complexes of this compound are not present in the surveyed scientific literature. Characterization of metal complexes typically involves techniques such as UV-Visible spectroscopy to probe electronic transitions, Electron Paramagnetic Resonance (EPR) spectroscopy for paramagnetic species, and magnetic susceptibility measurements to determine the magnetic properties of the compounds.

For context, studies on related but different ligands, such as Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, have utilized magnetic studies to reveal g-values and zero-field splitting parameters (D), providing insight into the electronic structure and geometry of the metal center. nih.govmdpi.com Similarly, spectroscopic analyses of heterometallic Pr(III) complexes with other aminopolycarboxylic acids have been used to calculate parameters like oscillator strength, nephelauxetic effect, and covalence parameters, which describe the nature of the metal-ligand bond. ucj.org.ua However, no such specific data has been published for complexes of this compound.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of coordination compounds derived from this compound have not been documented in the available research. This includes crucial data on redox potentials and the nature of electron transfer processes.

Redox Potentials and Electron Transfer Processes in Coordination Compounds

There is no published data concerning the redox potentials or electron transfer mechanisms for metal complexes of this compound. Such studies, typically conducted using techniques like cyclic voltammetry, are essential for understanding the electronic communication between the metal and the ligand and for assessing the potential applications of these complexes in areas like catalysis and materials science.

Ligand-Centered vs. Metal-Centered Redox Events

Without experimental data, it is not possible to determine whether redox processes in hypothetical complexes of this compound would be ligand-centered or metal-centered. This distinction is fundamental to understanding the reactivity of the complex. In related systems, such as La(III) complexes with polypyridyl ligands, electrochemical studies have been able to assign reduction events to specific ligands within the complex. researchgate.net Research on bismuth complexes with pyridine-dipyrrolide ligands has also explored their redox behavior, identifying waves corresponding to the Bi³⁺/²⁺ couple. researchgate.net These examples underscore the type of detailed analysis that is currently absent for the title compound.

Supramolecular Architectures and Coordination Polymers

The ability of this compound to form extended supramolecular structures and coordination polymers through self-assembly or directed assembly remains an unexplored area of research.

Self-Assembly of this compound-Based Coordination Polymers

No studies detailing the self-assembly of coordination polymers based on this compound have been found in the scientific literature. The ligand's structure, with its multiple hydrogen bond donors (N-H) and acceptors (pyridyl-N), suggests a strong potential for forming intricate, self-assembled supramolecular networks when coordinated to metal ions.

Directed Assembly via Coordination and Hydrogen Bonding Interactions

Porosity and Framework Stability of Metal-Organic Frameworks (MOFs) incorporating the Compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of a MOF, including its porosity and stability, are intrinsically tied to the geometric and chemical nature of its constituent building blocks. While extensive research exists on a wide array of organic linkers for MOF synthesis, specific experimental data on the porosity and framework stability of MOFs incorporating this compound are not extensively documented in publicly available research. However, by examining the structural characteristics of this ligand and drawing parallels with MOFs containing analogous functionalities, a prospective analysis of its potential impact on MOF properties can be made.

The ligand this compound possesses several key features that are relevant to the construction of porous and stable MOFs. These include the presence of pyridyl nitrogen atoms, which are effective coordination sites for metal ions, and a diamine-functionalized benzene ring that provides a rigid backbone with the potential for hydrogen bonding interactions.

The inclusion of pyridyl groups in organic linkers is a well-established strategy in the design of robust MOFs. The nitrogen atoms of the pyridine rings can coordinate to a variety of metal centers, contributing to the formation of stable, extended networks. The directionality of the pyridyl-metal coordination bond can influence the resulting topology of the MOF, which in turn dictates the size and shape of the pores. For instance, reviews on pyridylcarboxylate-based MOFs highlight that the introduction of a pyridine group can enrich the diversity of metal cluster nodes and allow for the fabrication of both neutral and ionic frameworks with high stability. rsc.org

The rigidity of the organic linker is another critical factor in determining the stability of a MOF. capes.gov.brnih.gov The benzene core of this compound provides a degree of structural rigidity, which is generally desirable for creating permanent porosity. researchgate.net Flexible ligands can sometimes lead to framework collapse upon removal of guest solvent molecules, a common issue in MOF synthesis. researchgate.net The inherent rigidity of the phenylene diamine backbone in the title compound could potentially mitigate this issue.

While direct experimental data for MOFs based on this compound is lacking, the synthesis of related compounds such as N-aryl-2-aminopyridines and their ability to form stable metal complexes suggests the feasibility of incorporating the title ligand into MOF structures. rsc.org The synthesis of MOFs with complex ligands can be challenging, but in situ reaction strategies have been developed to overcome some of these hurdles. nih.gov

In the absence of specific experimental findings, computational modeling could offer valuable insights into the hypothetical porosity and stability of MOFs constructed with this compound. Such studies could predict the likely framework topologies, pore sizes, and surface areas, guiding future experimental work in this area.

Theoretical and Computational Chemistry of N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine

Quantum Chemical Calculations (DFT)

Geometry Optimization and Electronic Structure Analysis

No specific data found in the searched literature.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

No specific data found in the searched literature.

Electrostatic Potential Mapping and Reactive Site Prediction

No specific data found in the searched literature.

Molecular Dynamics Simulations

Conformational Sampling and Dynamic Behavior in Solution

No specific data found in the searched literature.

Simulation of Ligand-Metal Binding Processes

No specific data found in the searched literature.

Adsorption and Interaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms by which N1,N3-di(pyridin-2-yl)benzene-1,3-diamine interacts with its environment. These models are particularly crucial for understanding its performance in applications like corrosion inhibition and for predicting its solid-state packing and intermolecular assembly.

The efficacy of this compound and related pyridine-diamine structures as corrosion inhibitors for metals like steel and copper in acidic environments is extensively studied using computational methods, primarily Density Functional Theory (DFT). eurjchem.commdpi.com These theoretical approaches investigate the adsorption of the inhibitor molecule onto the metal surface, which is the fundamental mechanism of corrosion protection. The molecule's structure, featuring multiple nitrogen heteroatoms and aromatic π-systems, provides numerous sites for interaction with vacant d-orbitals of metal atoms. mdpi.com

DFT calculations are used to determine a range of quantum chemical parameters that correlate with inhibition efficiency. eurjchem.com Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, forming a coordinate bond. eurjchem.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher capacity for the molecule to accept electrons from the metal, known as back-donation.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap points to higher reactivity and facilitates adsorption, thus enhancing inhibition efficiency. eurjchem.com

Electronegativity (χ) and Global Hardness (η): These parameters help in understanding the flow of electrons between the inhibitor and the metal. eurjchem.com

Fraction of Electrons Transferred (ΔN): This value quantifies the electron flow, indicating the strength of the inhibitor-metal bond.

Molecular electrostatic potential (MEP) maps are also generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyridine (B92270) rings and the amine linkers are identified as the primary centers for electron donation (nucleophilic attack), facilitating strong adsorption onto the metal surface. eurjchem.commdpi.com

The adsorption process is typically a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.govacs.org Theoretical calculations of the adsorption energy (ΔG°_ads) can distinguish between these mechanisms; values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. electrochemsci.org Studies on similar aromatic diamine and pyridine-based inhibitors confirm that these molecules adsorb on metal surfaces, displacing water molecules and forming a protective barrier that hinders both anodic metal dissolution and cathodic hydrogen evolution. acs.orgelectrochemsci.org

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridine-Based Corrosion Inhibitors Using DFT. (Note: These are illustrative values for similar compounds, as specific data for the title compound was not available in the search results).
ParameterDescriptionTypical Calculated Value RangeImplication for Inhibition
E_HOMOEnergy of Highest Occupied Molecular Orbital-6.0 to -5.0 eVHigher value indicates better electron-donating ability.
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-2.0 to -1.0 eVLower value indicates better electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMO3.0 to 5.0 eVLower value indicates higher reactivity and better inhibition.
Dipole Moment (μ)Measure of molecular polarity1.5 to 4.0 DebyeHigher value can enhance adsorption via electrostatic interactions.
Adsorption Energy (ΔG°_ads)Gibbs free energy of adsorption-25 to -45 kJ/molNegative value indicates spontaneous adsorption; magnitude suggests chemisorption.

The supramolecular architecture and solid-state properties of this compound are governed by a combination of intermolecular forces. Computational modeling is essential for dissecting these complex interactions.

Hydrogen Bonding: The secondary amine groups (N-H) act as hydrogen bond donors, while the pyridyl nitrogen atoms serve as potent hydrogen bond acceptors. Structural studies on analogous N,N'-di(pyridin-2-yl)benzene-diamines reveal the formation of robust N-H···N hydrogen bonds. nih.govnih.gov These interactions can lead to the formation of specific motifs, such as dimers with a classic R²₂(8) ring pattern, or extended one-dimensional chains (catemers). nih.govnih.goviucr.org The specific pattern often depends on the substitution on the benzene (B151609) ring (1,2-, 1,3-, or 1,4-diamine). nih.gov For the 1,3-diamine isomer, complex hydrogen-bonding networks are expected.

π-π Stacking: The molecule contains three aromatic rings (one benzene and two pyridine), which can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the crystal packing and thermal stability. The geometry of these interactions (e.g., face-to-face or offset) can be predicted through computational analysis of the crystal structure.

Computational studies on related N-aryl-substituted diamine compounds have shown that molecules can adopt different conformations to optimize these intermolecular forces. iucr.org For instance, rotation around the C(aryl)-N(amine) bond can lead to either co-planar or non-planar arrangements of the aryl and pyridyl rings, which in turn dictates the dominant type of intermolecular interaction. nih.goviucr.org

Ligand Field Theory and Electronic Transitions in Metal Complexes

This compound is a versatile N-donor ligand capable of forming stable complexes with a wide range of transition metals. Its tridentate or potentially tetradentate nature allows for the formation of various coordination geometries, most commonly octahedral. nih.govrdd.edu.iq Theoretical methods, including Ligand Field Theory (LFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic structure, spectra, and magnetic properties of these metal complexes. numberanalytics.comscirp.org

The electronic absorption spectra (UV-Vis) of metal complexes containing this compound are characterized by several types of electronic transitions. TD-DFT calculations are a standard method for simulating these spectra and assigning the observed absorption bands. scirp.orgdoi.org

The common transitions include:

Intraligand (IL) Transitions: These are high-energy transitions, typically occurring in the UV region, and correspond to π→π* or n→π* transitions within the ligand itself. doi.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to an empty π* orbital on the ligand. These are often intense and occur in the visible region, contributing to the color of the complex.

d-d Transitions: These involve the excitation of an electron between d-orbitals of the metal center. According to LFT, the ligand field splits the d-orbitals into different energy levels. These transitions are typically weak (Laporte forbidden) and provide information about the coordination geometry and ligand field strength. numberanalytics.comscirp.org

By comparing the calculated spectra from TD-DFT with experimental data, researchers can confirm the coordination environment of the metal ion and understand the nature of the frontier molecular orbitals involved in the electronic transitions. scirp.org

Table 2: Typical Electronic Transitions in Metal Complexes of Pyridine-Diamine Ligands and Their Interpretation.
Transition TypeWavelength Range (nm)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)Description
Intraligand (π→π)250 - 350> 10,000Transitions within the aromatic rings of the ligand.
MLCT (d→π)400 - 6001,000 - 50,000Electron transfer from metal to ligand; often responsible for intense color.
LMCT350 - 550Variable, can be intenseElectron transfer from ligand to metal.
d-d500 - 1000< 100Weak transitions between metal d-orbitals; sensitive to geometry.

For complexes with open-shell transition metals (e.g., Cr(III), Fe(II), Co(II), Ni(II)), the ligand field created by this compound determines the spin state and resulting magnetic properties. nih.govnumberanalytics.com Ligand Field Theory explains that the d-orbitals are split into lower energy (t₂g) and higher energy (e_g) sets in an octahedral environment.

The energy separation between these sets (Δ_o) is dictated by the ligand field strength.

Strong-field ligands (like those with pyridyl donors) cause a large Δ_o. It becomes energetically favorable for electrons to pair up in the lower t₂g orbitals before occupying the e_g orbitals, resulting in a low-spin complex with fewer unpaired electrons. numberanalytics.com

Weak-field ligands cause a small Δ_o. It is more favorable for electrons to occupy the higher e_g orbitals before pairing up (Hund's rule), leading to a high-spin complex with the maximum number of unpaired electrons. numberanalytics.com

Computational chemistry, particularly DFT, allows for the calculation of the energies of different possible spin states (e.g., singlet, triplet, quintet for an Fe(II) d⁶ ion). The state with the lowest calculated energy is the predicted ground state. The energy difference between the high-spin and low-spin states can be used to predict whether a complex will be high-spin, low-spin, or exhibit spin-crossover behavior. numberanalytics.com The number of unpaired electrons determined from these calculations allows for the prediction of the effective magnetic moment (μ_eff), which can be validated against experimental data from techniques like SQUID magnetometry. numberanalytics.com

Advanced Applications of N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine in Functional Materials and Catalysis

Catalytic Activity and Mechanisms

The strategic arrangement of nitrogen atoms in N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine makes it an excellent ligand for coordinating with metal centers, thereby creating potent catalysts for a variety of organic transformations.

This compound and its Metal Complexes as Catalysts in Organic Transformations

Metal complexes of this compound and its derivatives have demonstrated significant catalytic activity in several important organic reactions. For instance, palladium(II) complexes bearing ligands with similar pyridyl-imine structures have been effectively used as catalysts for the hydroformylation of terminal alkenes. researchgate.net These catalysts can achieve high yields and regioselectivity in converting alkenes to aldehydes, a crucial transformation in industrial chemistry. researchgate.net

Furthermore, iron, cobalt, and nickel complexes with para-phenylene-linked pyridine (B92270) imine ligands, structurally related to the title compound, have shown moderate catalytic activity in ethylene (B1197577) oligomerization. researchgate.net These catalysts primarily yield 1-butene, with the catalytic performance and selectivity towards higher-carbon olefins being influenced by the choice of the metal center. researchgate.net The inherent tunability of these ligand-metal systems allows for the optimization of catalysts for specific industrial processes.

Role of Ligand Structure in Modulating Catalytic Performance and Selectivity

The structure of the ligand is paramount in dictating the catalytic performance and selectivity of its metal complexes. The rigid and planar nature of the pyridyl groups, combined with the flexible diamine bridge, allows for precise control over the coordination geometry around the metal ion. This preorganization of the ligand can lead to enhanced stability and activity of the resulting catalyst. rsc.org

For example, in pyridinophane-based catalysts, the increased conformational rigidity imposed by the pyridine ring enables the isolation and study of metal complexes in high oxidation states, which are relevant in oxidation reactions. unimi.it The ability to tune the steric and electronic properties of the ligand by introducing different substituents on the pyridine or benzene (B151609) rings allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific substrate. nih.govresearchgate.net In the case of ethylene oligomerization, density functional theory (DFT) calculations have been employed to understand the relationship between the geometric structure of the metal complex and its catalytic properties, offering a predictive tool for catalyst design. researchgate.net

Mechanistic Studies of Catalytic Cycles Involving the Compound

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For palladium-catalyzed reactions, such as the diamination of conjugated dienes, mechanistic studies involving related ligand systems have provided valuable insights. nih.gov Kinetic studies have shown that the reaction rate can be dependent on the concentrations of the palladium catalyst, the ligand, and the reactants. nih.gov

The proposed mechanism often involves the oxidative addition of a reactant to the metal center, followed by migratory insertion of the substrate and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov For instance, in the Pd(0)-catalyzed diamination of dienes, the active species is likely a Pd(PPh₃)₂ complex that inserts into the N-N bond of the nitrogen source. nih.gov The resulting palladium(II) intermediate then reacts with the diene to form the diamination product. nih.gov Similar mechanistic principles are expected to apply to catalytic cycles involving this compound and its metal complexes.

Development of Chemosensors and Molecular Recognition Systems

The ability of this compound to selectively bind with specific ions makes it a valuable component in the design of chemosensors for environmental and biological monitoring.

Design Principles for Selective Recognition of Metal Ions and Anions

The design of selective chemosensors relies on creating a specific binding pocket for the target analyte. The pyridine and amine nitrogen atoms of this compound provide excellent coordination sites for a variety of metal ions. researchgate.netmdpi.com The selectivity for a particular ion can be engineered by modifying the ligand's structure to create a cavity with a size and geometry that is complementary to the target ion. rsc.org

The principle of preorganization is key, where the ligand is designed to have a conformation that is already suited for binding the target ion, thus minimizing the entropic penalty of complexation. rsc.org For instance, incorporating the pyridyl groups into a more rigid framework can enhance the selectivity for certain metal ions. rsc.org Furthermore, the introduction of additional functional groups can facilitate the recognition of anions through hydrogen bonding interactions. researchgate.net

Fluorescence and Colorimetric Sensing Mechanisms

The binding of an analyte to a chemosensor based on this compound can be transduced into a measurable optical signal, either through a change in color (colorimetric sensing) or a change in fluorescence intensity (fluorescence sensing). mdpi.com

Fluorescence Sensing: Many chemosensors operate on the principle of chelation-enhanced fluorescence (CHEF) or fluorescence quenching. In CHEF, the binding of a metal ion to the ligand can restrict intramolecular rotations or vibrations, leading to an increase in fluorescence intensity. rsc.org Conversely, the presence of paramagnetic metal ions can lead to fluorescence quenching. researchgate.net The choice of the fluorophore and its linkage to the binding site are critical in determining the sensing mechanism. For heavy metal ions like mercury and lead, which tend to quench fluorescence, the sensor is often designed with the fluorophore tethered to the binding unit but sterically prevented from direct coordination. rsc.org

Colorimetric Sensing: Colorimetric sensors provide a visual and often immediate detection of the target analyte. The binding of an ion can induce a change in the electronic structure of the sensor molecule, leading to a shift in its absorption spectrum and a visible color change. mdpi.com For example, the interaction of a chemosensor with certain metal ions can lead to the formation of new absorption bands in the visible region, resulting in a distinct color change that can be observed with the naked eye. mdpi.comscispace.com

Host-Guest Chemistry and Supramolecular Interactions for Sensing Applications

The design of synthetic receptors for the selective recognition of ions and neutral molecules is a cornerstone of host-guest chemistry, with significant implications for chemical sensing. The this compound molecule possesses key structural features that make it a promising candidate for such applications. The pyridyl nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, while the amine protons can serve as hydrogen bond donors. This arrangement of donor and acceptor sites allows for the formation of specific, non-covalent interactions with guest species.

While direct research on this compound in host-guest chemistry is limited, the broader class of pyridyl-containing ligands has been extensively studied for metal ion sensing. researchgate.netiucr.orgresearchgate.net The formation of complexes between these ligands and metal ions often results in a measurable change in photophysical properties, such as fluorescence, which can be harnessed for detection. researchgate.netiucr.org For instance, the chelation of a metal ion can lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). iucr.org The specific geometry and electronic nature of the ligand, as well as the choice of metal ion, are critical factors in designing selective sensors. researchgate.netiucr.org

Furthermore, related N,N'-bis(pyridin-2-yl)benzene-1,4-diamine has been shown to be a versatile building block in supramolecular chemistry, capable of forming cocrystals with various guest molecules through hydrogen bonding and π-π stacking interactions. researchgate.net This demonstrates the potential of dipyridylamine derivatives to form organized assemblies that could encapsulate guest molecules, a fundamental principle of host-guest chemistry. The 1,3-disubstitution pattern of this compound could lead to the formation of unique cavity shapes for selective guest binding. However, specific studies demonstrating the host-guest chemistry and sensing applications of this compound are not yet prevalent in the scientific literature.

Optoelectronic and Photonic Material Science

The development of novel organic materials for optoelectronic devices is a rapidly advancing field. The photophysical properties of this compound, while not extensively detailed in dedicated studies, can be inferred to some extent from related structures, suggesting its potential utility in devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Application in Organic Light-Emitting Diodes (OLEDs)

While there is no direct report on the use of this compound as a primary component in OLEDs, its structural analog, 1,3-bis(pyridin-2-yl)benzene, has been successfully employed as a ligand in highly efficient phosphorescent platinum(II) complexes for OLED applications. mdpi.com These complexes exhibit high luminescence quantum yields and have been utilized as dopants in the emissive layer of OLEDs. mdpi.com The this compound ligand could potentially be used to synthesize similar luminescent metal complexes. The amino groups on the benzene ring could further be functionalized to tune the electronic properties and solubility of the resulting complexes, which are critical parameters for device performance. The introduction of amino groups can influence the HOMO and LUMO energy levels, potentially leading to materials with desirable charge-transport properties for use as hole-transporting or emissive materials.

Integration into Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, DSSCs represent a promising photovoltaic technology. The core of a DSSC is a sensitizer (B1316253) dye that absorbs light and injects electrons into a wide-bandgap semiconductor. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are common. While this compound itself does not fit this typical architecture, it could serve as a precursor for the synthesis of more complex sensitizer dyes. The diamine functionality offers a route to introduce donor groups, while the pyridyl units could be part of the π-conjugated bridge or act as anchoring groups to the semiconductor surface. The general principles of DSSC design emphasize the importance of broad absorption spectra and suitable energy level alignment for efficient electron injection and dye regeneration. mdpi.comresearchgate.net The development of ruthenium complexes with polypyridyl ligands as sensitizers has been a major area of DSSC research. mdpi.com Although no specific DSSC application of this compound has been reported, its structural motifs are relevant to the design of new sensitizers.

Photophysical Properties and Energy Transfer Mechanisms

In the context of its platinum(II) complexes, the 1,3-bis(pyridin-2-yl)benzene ligand facilitates strong spin-orbit coupling, leading to efficient intersystem crossing to triplet excited states and subsequent phosphorescence. mdpi.com The emission wavelength of these complexes can be tuned by modifying the substituents on the ligand scaffold. mdpi.com Should this compound be used as a ligand, its amino groups would likely influence the energy of the metal-to-ligand charge transfer (MLCT) and ligand-centered excited states, thereby affecting the emission color and efficiency. Understanding these energy transfer mechanisms is crucial for designing new phosphorescent materials for various photonic applications.

Corrosion Inhibition Studies

The protection of metals from corrosion is of immense industrial importance. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings and multiple bonds, are often effective corrosion inhibitors. nih.govchemmethod.com These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Experimental and Theoretical Investigations of Corrosion Inhibition Mechanisms

There are currently no specific experimental or theoretical studies in the published literature that investigate the corrosion inhibition properties of this compound. However, the general structural characteristics of this molecule suggest it could be an effective corrosion inhibitor. The presence of four nitrogen atoms (two in the pyridyl rings and two in the diamine bridge) and two aromatic rings provides multiple sites for adsorption onto a metal surface.

Studies on other pyridine derivatives have demonstrated their potential as corrosion inhibitors for mild steel in acidic media. chemmethod.comnjtech.edu.cn The inhibition efficiency of these compounds is often found to increase with concentration. chemmethod.com The mechanism of inhibition typically involves the adsorption of the inhibitor molecules on the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. nih.govnjtech.edu.cn Theoretical studies, using methods like Density Functional Theory (DFT), can provide insights into the inhibitor's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with their inhibition efficiency. chemmethod.com For this compound, the lone pairs of electrons on the nitrogen atoms and the π-electrons of the aromatic rings would be expected to facilitate strong adsorption onto a metal surface, thereby providing a barrier to corrosion. However, without dedicated experimental and computational studies, its effectiveness and mechanism of action remain speculative.

Adsorption Behavior and Surface Coverage on Metal Substrates

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the surface of a metal, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is a complex interplay of physical and chemical interactions between the inhibitor molecule and the metal substrate.

Organic inhibitors, particularly those containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. chemmethod.com The this compound molecule possesses several key features that facilitate strong adsorption. These include the nitrogen atoms in the pyridine rings and the diamine bridge, as well as the π-electrons of the aromatic systems. These features allow for both physisorption (electrostatic interactions) and chemisorption (covalent bonding) to occur.

The adsorption of inhibitor molecules onto a metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being a commonly used model for such systems. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) is a critical parameter in evaluating the effectiveness of a corrosion inhibitor. A higher degree of surface coverage generally corresponds to better protection against corrosion.

The Gibbs free energy of adsorption provides information about the nature of the adsorption. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption, where a coordinate-type bond is formed by charge sharing or transfer from the inhibitor molecules to the metal surface. researchgate.net For many organic inhibitors, the adsorption mechanism is a combination of both physisorption and chemisorption.

Table 1: Adsorption Characteristics of Structurally Related Corrosion Inhibitors

InhibitorMetalCorrosive MediumAdsorption IsothermΔG°ads (kJ/mol)
Pyridine Derivative (ABCP)Mild Steel0.5 M HClNot SpecifiedNot Reported
4-amino-N,N-di-(2-pyridylmethyl)-anilineMild Steel1.0 M HClLangmuirNot Reported
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate (MPAPB)C38 Steel1 M HClLangmuirNot Reported

Structure-Activity Relationships in Corrosion Inhibition

The molecular structure of an organic compound plays a pivotal role in determining its effectiveness as a corrosion inhibitor. The relationship between the structure of this compound and its inhibiting activity is a key area of investigation for optimizing its performance.

The presence of multiple active centers in the this compound molecule is crucial for its strong adsorption and high inhibition efficiency. These active centers include:

Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms of the pyridine rings and the diamine bridge can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. This process is a hallmark of chemisorption and leads to a stable, protective film on the metal surface. mdpi.com

Aromatic Rings: The π-electrons of the benzene and pyridine rings provide additional sites for interaction with the metal surface through π-stacking and other forms of electrostatic attraction.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the structure-activity relationships of corrosion inhibitors. These calculations can provide insights into various molecular properties that correlate with inhibition efficiency, including:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a stable inhibitor film.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which can translate to better inhibition performance.

Dipole Moment (μ): A higher dipole moment can enhance the electrostatic interactions between the inhibitor and the charged metal surface.

Studies on related phenylenediamine derivatives have shown that the nature and position of substituent groups on the benzene ring can significantly impact their activity. nih.gov For this compound, the presence of the two pyridyl groups is expected to significantly enhance its corrosion inhibition properties compared to a simple phenylenediamine. The pyridyl groups introduce additional nitrogen heteroatoms and aromatic rings, increasing the number of active sites for adsorption.

Table 2: Key Quantum Chemical Parameters for Corrosion Inhibitor Analysis

ParameterSignificance in Corrosion Inhibition
EHOMOIndicates the electron-donating ability of the molecule. Higher values are generally associated with better inhibition.
ELUMOIndicates the electron-accepting ability of the molecule. Lower values can contribute to stronger bonding with the metal.
ΔE (Energy Gap)Relates to the reactivity of the molecule. Smaller values often correlate with higher inhibition efficiency.
Dipole Moment (μ)Influences the electrostatic interactions between the inhibitor and the metal surface.

Future Research Directions and Emerging Opportunities for N1,n3 Di Pyridin 2 Yl Benzene 1,3 Diamine

Rational Design of Derivatives with Tailored Properties

A significant avenue for future research lies in the rational design of derivatives to precisely control their electronic, photophysical, and chemical properties. By strategically introducing various functional groups onto the benzene (B151609) or pyridine (B92270) rings, researchers can fine-tune the molecule's performance for specific applications.

The modification of ligands with electron-donating groups (EDG) or electron-withdrawing groups (EWG) is a well-established strategy to alter the properties of coordination compounds. acs.org For instance, computational studies on related iridium(III) pyridine complexes have shown that adjusting the electronegativity of substituents on the pyridyl ligand significantly changes the energy levels and compositions of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This ability to tune the electronic structure is critical for applications in light-emitting materials and photocatalysis. nih.govrsc.org Future work on N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine could involve synthesizing a library of derivatives and systematically studying the substituent effects.

Table 1: Proposed Derivatives of this compound and Their Potential Tuned Properties

Substitution Position Substituent Group (Example) Expected Effect on Electronic Properties Potential Application Reference Analogy
Benzene Ring (Positions 4, 5, 6) Methoxy (B1213986) (-OCH₃) (EDG) Raise HOMO energy level, decrease band gap Enhanced light absorption for photocatalysis acs.org
Benzene Ring (Positions 4, 5, 6) Nitro (-NO₂) (EWG) Lower LUMO energy level, increase electron affinity Electron-transport materials in OLEDs nih.govrsc.org
Pyridine Ring (Various positions) Trifluoromethyl (-CF₃) (EWG) Lower LUMO, enhance oxidative stability Stable catalysts and sensors rsc.org

This rational design approach, guided by established principles of physical organic chemistry, will be instrumental in developing bespoke molecules for targeted functions. nih.gov

Integration into Multi-Component Systems and Hybrid Materials

The angular disposition of the two pyridylamino arms makes this compound an exceptional building block for creating complex multi-component systems and hybrid materials like coordination polymers and metal-organic frameworks (MOFs). While its isomer, N,N'-di(pyridin-2-yl)benzene-1,4-diamine, has been shown to form tapes and layers through hydrogen bonding and co-crystallize with other molecules nih.govnih.govnih.govnih.gov, the 1,3-substitution pattern of the target compound is expected to generate entirely different, three-dimensional network topologies.

Research on related systems demonstrates that ligands with multiple coordination sites can assemble into diverse architectures. uzh.chrsc.orgrsc.org For example, Ni(II) complexes with N,N'–di(pyrazin–2–yl)pyridine–2,6–diamine form 1-D chains or 3-D networks depending on the counter-anion present, highlighting the role of hydrogen bonding in directing the final supramolecular structure. mdpi.com This suggests that this compound could be used to construct "smart" materials whose structures can be controlled by external stimuli like solvent or anions. Future efforts should focus on reacting this ligand with various metal ions to explore the resulting structural diversity. Such materials could have applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov

Table 2: Potential Multi-Component Systems Based on this compound

System Type Metal Ion (Example) Expected Structural Motif Potential Application Reference Analogy
Coordination Polymer Cu(II), Mn(II) 1D Chains or 2D Layers Molecular wires, magnetic materials acs.org
Metal-Organic Framework (MOF) Zn(II), Cd(II) 3D Porous Network Gas adsorption, selective separation rsc.orgnih.gov
Supramolecular Co-crystal Quinoxaline, Naphthalene Interpenetrated Tapes/Layers Host-guest chemistry, solid-state materials nih.govnih.gov

Exploration of Novel Catalytic Transformations

The coordination of this compound to transition metals offers a promising route to new homogeneous and heterogeneous catalysts. The ligand's N,N-bidentate chelating sites can stabilize metal centers, while the electronic environment can be tuned (as per section 7.1) to influence catalytic activity and selectivity.

Palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as precatalysts in crucial carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck couplings. acs.orgacs.org Similarly, iron, cobalt, and nickel complexes with pyridine-imine ligands derived from a related diamine have shown moderate activity for ethylene (B1197577) oligomerization. researchgate.net These precedents strongly suggest that metal complexes of this compound could be effective catalysts. An important research direction would be to synthesize a series of its complexes with catalytically relevant metals (e.g., Pd, Ru, Rh, Cu, Ni) and screen their activity in a range of organic transformations. Furthermore, incorporating these catalytic centers into the MOFs discussed in section 7.2 could lead to highly active and recyclable heterogeneous catalysts. nih.gov

Advanced Sensing Platforms for Environmental and Chemical Monitoring

There is a growing need for sensitive and selective sensors for environmental pollutants and biologically important species. The structure of this compound, with its multiple hydrogen bond donors/acceptors and metal coordination sites, makes it an ideal candidate for the development of chemosensors.

Luminescent probes based on the related di(2-picolyl)amine (DPA) scaffold have been successfully developed for the real-time detection of a wide array of metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and anions. researchgate.net The sensing mechanism often involves the coordination of the analyte to the DPA unit, which modulates the photophysical properties of an appended fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. researchgate.net Future research could focus on designing derivatives of this compound that incorporate a fluorescent reporter group. The binding of a target analyte to the dipyridylamine core would trigger a change in fluorescence, allowing for sensitive detection. These platforms could be tailored for monitoring heavy metal ions in water or for bioimaging applications.

Table 3: Potential Sensing Applications for this compound Derivatives

Target Analyte Proposed Sensing Mechanism Detection Method Key Ligand Feature Reference Analogy
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Chelation-enhanced fluorescence (CHEF) Fluorescence Spectroscopy Pyridyl and amine nitrogen coordination sites researchgate.net
Anions (e.g., CN⁻, PO₄³⁻) Hydrogen bonding induced emission change Fluorescence/Colorimetric Amine N-H donors researchgate.net
Nitroaromatic Explosives Photoinduced electron transfer (PET) quenching Fluorescence Quenching Electron-rich aromatic system rsc.orgresearchgate.net

Synergistic Approaches Combining Experimental and Computational Research

The advancement of all the aforementioned research areas will be significantly accelerated by a synergistic approach that combines experimental synthesis and characterization with theoretical and computational methods. nih.gov Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of molecules, providing invaluable insights that can guide experimental design. nih.govmdpi.com

For instance, DFT calculations can be used to:

Guide Rational Design (7.1): Predict how different substituents will affect the HOMO/LUMO energies and charge distribution of new derivatives, allowing researchers to pre-screen candidates for desired electronic properties before undertaking complex synthesis. nih.govnih.gov

Understand Hybrid Materials (7.2): Model the interactions between the ligand and metal centers or other molecules to predict the most stable supramolecular assemblies and framework topologies.

Elucidate Catalytic Mechanisms (7.3): Investigate reaction pathways, calculate activation barriers, and characterize transition states to understand how a catalyst functions, which is crucial for improving its efficiency and selectivity.

Design Advanced Sensors (7.4): Simulate the binding of an analyte to the sensor molecule and calculate the resulting changes in the absorption and emission spectra, aiding in the interpretation of experimental results and the design of more effective sensors. researchgate.net

Recent studies on various organic and organometallic systems have demonstrated the success of this combined approach, where computational results reliably corroborate experimental data on molecular geometry, vibrational frequencies, and electronic transitions. nih.govnih.gov Applying this dual strategy to this compound and its future derivatives will undoubtedly lead to a deeper understanding and more rapid development of its full potential.

Conclusion

Summary of Key Research Findings on N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine

Direct and extensive research specifically focused on this compound is limited. Its existence is confirmed through its CAS registry number, 445467-74-3, and its availability from various chemical suppliers. The fundamental properties of this compound are detailed in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 445467-74-3
Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol

Due to the paucity of dedicated studies, a detailed summary of research findings is not possible. However, the structural features of the molecule, which combines a central m-phenylenediamine (B132917) core with two pyridin-2-yl substituents, suggest a rich potential for investigation. The nitrogen atoms of the pyridine (B92270) rings and the secondary amine groups provide multiple coordination sites, making it a potentially versatile ligand in coordination chemistry.

To understand the potential of this compound, it is instructive to consider the research on its isomers, particularly the 1,2- and 1,4-substituted analogues. For instance, N,N'-bis(pyridin-2-yl)benzene-1,4-diamine has been the subject of studies on polymorphism and the formation of supramolecular structures through hydrogen bonding. nih.gov These studies reveal that the interplay of the pyridine and amine functionalities can lead to complex and interesting solid-state architectures. Similarly, research on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine has also highlighted the significance of intermolecular hydrogen bonding in its crystal structure.

Broader Implications of this Compound Class in Chemical Science

The class of dipyridinyl-benzenediamine compounds holds significant promise across various domains of chemical science, primarily due to their versatile coordination behavior and interesting photophysical properties.

Coordination Chemistry: The presence of multiple nitrogen donor atoms allows these compounds to act as multidentate ligands, forming stable complexes with a wide range of transition metals. The geometry of the resulting metal complexes can be tuned by the isomeric position of the diamine groups on the central benzene (B151609) ring. This has implications for the design of catalysts, where the spatial arrangement of ligands around a metal center is crucial for activity and selectivity. For example, palladium complexes with pyridine-based ligands have demonstrated catalytic activity in cross-coupling reactions. rdd.edu.iq

Materials Science: The ability of these ligands to form extended hydrogen-bonded networks, as seen in the 1,4-isomer, makes them attractive building blocks for crystal engineering and the development of novel supramolecular materials. These materials could find applications in areas such as gas storage, separation, and sensing.

Photophysical Properties: The combination of electron-donating amine groups and electron-withdrawing pyridine rings suggests that these compounds could exhibit interesting photophysical properties, such as fluorescence. The emission characteristics can often be tuned by modifying the substitution pattern or by coordination to metal ions. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and photofunctional materials. Studies on related α-arylamino-2,2'-bipyridines have shown intense blue-to-green fluorescence. nih.gov

Outlook for Future Contributions to Fundamental and Applied Chemistry

The limited research on this compound presents a clear opportunity for future investigations that could make significant contributions to both fundamental and applied chemistry.

Fundamental Research: There is a pressing need for a systematic study of the synthesis and characterization of this compound. This would include a detailed investigation of its crystal structure to understand its solid-state packing and hydrogen-bonding motifs, and a comparison with its 1,2- and 1,4-isomers. A thorough examination of its photophysical and electrochemical properties would provide valuable insights into its electronic structure and potential for applications in optoelectronics.

Applied Research: The exploration of the coordination chemistry of this compound with various transition metals is a promising avenue for applied research. The resulting metal complexes could be screened for catalytic activity in a range of organic transformations. Furthermore, the potential of this compound as a building block for functional materials, such as metal-organic frameworks (MOFs) or supramolecular polymers, should be investigated. Given the biological activity observed in some related phenylenediamine-based complexes, the biological screening of this compound and its metal complexes could also be a fruitful area of research. rdd.edu.iq

Q & A

Q. What are the common synthetic routes for preparing N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine?

The synthesis typically involves reacting substituted pyridines with benzene-1,3-diamine derivatives under controlled conditions. For example, condensation reactions using pyridinyl carbonyl compounds with diamines in the presence of catalysts like pyridine or acid/base systems can yield the target compound. Key steps include optimizing stoichiometry, solvent selection (e.g., ethanol/water mixtures), and purification via recrystallization or column chromatography. NMR and mass spectrometry are critical for verifying intermediate and final product structures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) to confirm proton environments and aromatic substitution patterns. For example, pyridinyl protons appear as distinct multiplet signals between δ 8.0–9.0 ppm, while benzene-diamine protons show specific coupling patterns .
  • Melting point analysis : A sharp melting point (e.g., 290–292°C) indicates purity .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 390 for the parent ion) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?

Challenges include:

  • Twinning and disorder : Common in flexible ligands due to rotational freedom of pyridyl groups. SHELXL refinement tools (TWIN/BASF commands) can model twinned data .
  • Weak diffraction : High-resolution synchrotron data or cryocooling improves data quality.
  • Validation : Use Mercury CSD to analyze packing motifs, hydrogen bonding, and π-π interactions. Compare with analogous structures (e.g., COD Entry 2232934 for related bis-pyridinyl diamines) .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations:

  • Frontier orbital analysis : Identify HOMO (pyridinyl lone pairs) and LUMO (benzene ring π* orbitals), guiding reactivity predictions in coordination chemistry or catalysis .
  • Charge distribution : Mulliken charges reveal nucleophilic/electrophilic sites, aiding ligand design for metal complexes .
  • Conformational studies : Compare optimized geometries with crystallographic data to assess steric effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies may arise from:

  • Polymorphism : Different crystal forms alter bond angles/distances. Use Mercury’s packing similarity tool to compare with known polymorphs .
  • Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray shows static structures. Variable-temperature NMR or molecular dynamics simulations can bridge this gap .

Q. How does this compound function in coordination chemistry?

The compound acts as a tridentate ligand , coordinating via pyridinyl N and amine groups. Applications include:

  • Metal-organic frameworks (MOFs) : Bridging ligands for porous materials with catalytic or sensing properties.
  • Catalysis : Transition metal complexes (e.g., Cu, Co) for oxidation reactions, leveraging redox-active pyridinyl moieties .

Q. What experimental design considerations are critical for derivatizing this compound?

  • Regioselectivity : Steric and electronic factors influence substitution sites. For example, bulky substituents on pyridinyl groups may hinder amine reactivity .
  • Protection/deprotection : Use Boc groups for selective functionalization of amines, followed by acidic cleavage .
  • Reaction monitoring : In-situ IR or HPLC tracks intermediate formation to optimize yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.